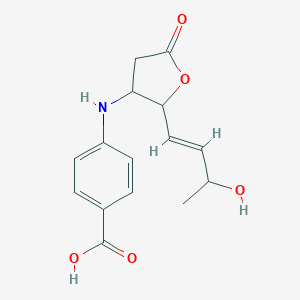

Obscurolide A1

描述

Obscurolide A1 is a natural butyrolactone isolated from S. viridochromogenes . It inhibits calcium/calmodulin-dependent phosphodiesterase from bovine brain, presumably PDE1 (IC50 = 15 mM) .

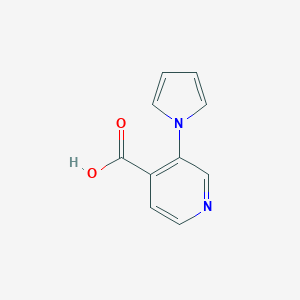

Molecular Structure Analysis

This compound has a molecular formula of C15H17NO5 and a molecular weight of 291.3 . It contains 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, the available information does not provide a comprehensive analysis of the physical and chemical properties of this compound.科学研究应用

来源和结构

Obscurolide A1 是一种从链霉菌属暗黑色链霉菌中分离出的天然丁内酯 . 它是一组具有链霉素和暗黑素类骨架的化合物的一部分 . This compound 的结构包括一个在苯环上取代的戊酮芳香聚酮 .

抑制一氧化氮的产生

This compound 已显示出对 LPS 激活的巨噬细胞中一氧化氮产生的抑制作用 . 这表明其在免疫反应调节方面具有潜在的应用,因为一氧化氮在免疫系统对感染和炎症的反应中起着至关重要的作用。

抗凝血活性

This compound 已显示出对血小板活化因子 (PAF) 诱导的血小板聚集具有抗凝血活性 . 这表明其在血栓形成障碍的预防和治疗方面具有潜在的用途。

抗乙酰胆碱酯酶活性

This compound 已显示出抗乙酰胆碱酯酶活性 . 乙酰胆碱酯酶是一种分解乙酰胆碱的酶,乙酰胆碱是大脑中的一种关键神经递质。该酶的抑制剂用于治疗阿尔茨海默病和其他认知障碍。

磷酸二酯酶抑制

This compound 是一种磷酸二酯酶抑制剂 . 磷酸二酯酶是分解环状核苷酸(如 cAMP 和 cGMP)的酶,这些环状核苷酸参与各种细胞过程。抑制这些酶会产生广泛的影响,包括血管扩张、抑制血小板聚集和增强平滑肌松弛。

潜在的抗生素生产

产生 this compound 的链霉菌属物种以其产生各种生物活性化合物(包括抗生素)的能力而闻名 . This compound 和类似化合物的存在可能会影响这些抗生素的产生,表明其在抗生素生产方面的潜在应用。

作用机制

Target of Action

Obscurolide A1 primarily targets Phosphodiesterase (PDE) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .

Mode of Action

This compound acts as a PDE inhibitor . By inhibiting PDE, this compound prevents the breakdown of cAMP and cGMP, leading to increased levels of these second messengers within the cell. This can result in a variety of downstream effects depending on the specific cellular context .

Biochemical Pathways

These second messengers are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling .

Result of Action

This compound has been shown to have a variety of biological activities. It has been reported to have anti-cancer , anti-bacterial , and anti-inflammatory activities . It also shows inhibitory effects on nitric oxide production in LPS-activated macrophages and anticoagulant activity on platelet-activating factor-induced platelet aggregation .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH can affect the growth of Streptomyces, the bacteria from which this compound is derived

安全和危害

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Obscurolide A1 . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

属性

IUPAC Name |

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWILLJDXDGDJ-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144397-99-9 | |

| Record name | Obscurolide A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144397999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

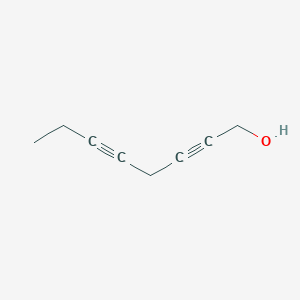

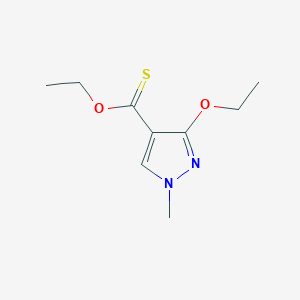

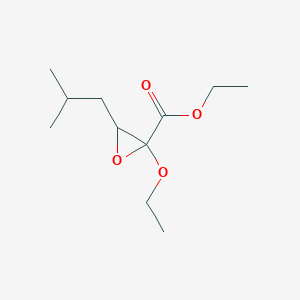

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

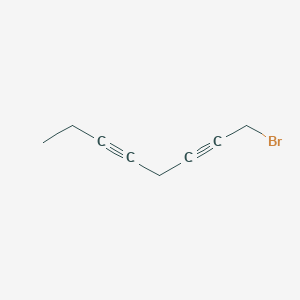

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)